molecular formula C10H9F3N4 B8610264 2-(1-methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-3-Pyridinamine

2-(1-methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-3-Pyridinamine

Cat. No.: B8610264
M. Wt: 242.20 g/mol
InChI Key: UYNWMXYGSRAODS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-3-Pyridinamine is a useful research compound. Its molecular formula is C10H9F3N4 and its molecular weight is 242.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H9F3N4

Molecular Weight

242.20 g/mol

IUPAC Name

2-(1-methylpyrazol-4-yl)-5-(trifluoromethyl)pyridin-3-amine

InChI

InChI=1S/C10H9F3N4/c1-17-5-6(3-16-17)9-8(14)2-7(4-15-9)10(11,12)13/h2-5H,14H2,1H3

InChI Key

UYNWMXYGSRAODS-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=C(C=C(C=N2)C(F)(F)F)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Chloro-3-nitro-5-(trifluoromethyl)pyridine (406 mg, 1.79 mmol), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (559 mg, 2.69 mmol), cesium carbonate (1752 mg, 5.38 mmol) and palladium tetrakis (207 mg, 0.179 mmol) were combined in DMF (3 mL) and water (1 mL). The headspace was evacuated and back-filled with nitrogen (4×). The mixture was heated to 90° C. overnight. The mixture was poured into EtOAc (40 mL) and washed with water (3×20 mL) and satd brine (3×20 mL). The organics were concentrated in vacuo and purified by silica gel chromatography to provide 2-(1-methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridin-3-amine (21 mg, 5% yield). 1H NMR (400 MHz, DMSO-d6): δ 8.29 (s, 1 H), 8.13 (br s, 1 H), 7.98 (s, 1 H), 7.40 (d, J=2.0 Hz, 1 H) 5.55 (s, 2 H), 3.91 (s, 3 H); MS (ESI): m/z 473.0 (M+H+).
Quantity
406 mg
Type
reactant
Reaction Step One
Quantity
559 mg
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
1752 mg
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Five
Quantity
207 mg
Type
catalyst
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.